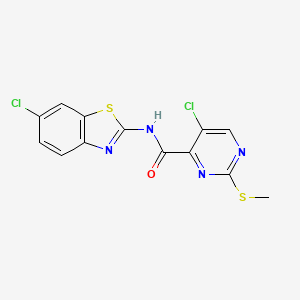

5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Description

5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with chloro and methylsulfanyl groups, linked via a carboxamide bridge to a 6-chloro-1,3-benzothiazole moiety.

Properties

IUPAC Name |

5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N4OS2/c1-21-12-16-5-7(15)10(18-12)11(20)19-13-17-8-3-2-6(14)4-9(8)22-13/h2-5H,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVBZJKGWWKWNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as chloroacetaldehyde, under acidic conditions.

Pyrimidine Ring Construction: The pyrimidine ring can be constructed by the condensation of a β-dicarbonyl compound with guanidine or its derivatives.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group by reacting the pyrimidine intermediate with an amine, such as 6-chloro-1,3-benzothiazol-2-amine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the nucleophile.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or reduced derivatives of the original compound.

Substitution: New compounds with different substituents replacing the chlorine atoms.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing benzothiazole and pyrimidine moieties. The compound has shown promising results against various bacterial strains.

- Mechanism of Action : The compound's structure allows it to interact with bacterial enzymes and disrupt essential metabolic pathways, leading to bacterial cell death.

- Case Studies :

- A study demonstrated that derivatives of benzothiazole exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent efficacy .

- Another research highlighted that similar compounds demonstrated activity against multidrug-resistant strains, making them potential candidates for further development in antibiotic therapy .

Anticancer Properties

The anticancer potential of benzothiazole derivatives has been extensively researched, with several studies indicating their ability to inhibit tumor growth.

- Mechanism : These compounds often act by inducing apoptosis in cancer cells or inhibiting specific pathways involved in cancer progression.

- Case Studies :

- Research has shown that derivatives with similar scaffolds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of cell cycle progression and induction of apoptosis .

- A comprehensive review on pyrazolo[1,5-a]pyrimidines notes their significant anticancer activity, suggesting that structural modifications could enhance their efficacy against specific cancer types .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly in the context of neurodegenerative diseases.

- Target Enzymes : Inhibitors targeting acetylcholinesterase and butyrylcholinesterase are vital for treating conditions like Alzheimer's disease.

- Case Studies :

- A study reported that related compounds showed selective inhibition against butyrylcholinesterase, which is crucial for developing treatments for cognitive decline associated with Alzheimer's .

- The structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole moiety can enhance inhibitory potency against these enzymes .

Synthesis and Structural Diversity

The synthesis of 5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves various synthetic strategies that allow for structural diversity.

| Synthesis Method | Advantages | Limitations |

|---|---|---|

| Microwave-assisted synthesis | Faster reaction times; higher yields | Requires specialized equipment |

| Solvent-free methods | Environmentally friendly | May not be suitable for all reactions |

| Multi-component reactions | Simplifies synthesis; increases efficiency | Complexity in product purification |

These synthetic approaches enable researchers to explore a wide range of analogs to optimize biological activity.

Mechanism of Action

The mechanism of action of 5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzothiazole and pyrimidine moieties are known to engage in various types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with two structurally related analogs from the evidence, highlighting key differences in substituents and properties:

Notes:

- *The molecular formula of the target compound is inferred based on structural similarity to D054-0566 and BH52733.

- †logP estimated using fragment-based methods; methylsulfanyl (less lipophilic than propyl/isopropyl) and chloro (more lipophilic than methoxy/fluoro) contribute to intermediate hydrophobicity.

- ‡Polar surface area (PSA) approximated by substituting substituent contributions: chloro reduces PSA slightly compared to methoxy.

Key Observations:

Substituent Effects on Lipophilicity :

- The methylsulfanyl group in the target compound likely confers lower logP (~4.5) compared to propylsulfanyl (logP = 4.997 in D054-0566) . Longer alkyl chains increase hydrophobicity.

- The 6-chloro substituent on the benzothiazole ring enhances lipophilicity relative to 6-methoxy (D054-0566) or 6-fluoro (BH52733), which introduce polar oxygen or electronegative fluorine .

Impact on Solubility :

- D054-0566 exhibits poor aqueous solubility (logSw = -5.1597), attributed to its high logP and rigid heterocyclic framework . The target compound’s shorter sulfanyl chain may marginally improve solubility compared to D054-0566.

Structural Diversity in Patent Literature :

- Analogs like BH52733 (6-fluoro, isopropylsulfanyl) demonstrate how halogen and alkyl modifications are leveraged to optimize pharmacokinetic profiles, though specific data for these compounds remain undisclosed .

Biological Activity

5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyrimidine core substituted with a methylsulfanyl group and a benzothiazole moiety. The presence of chlorine atoms enhances its biological activity by influencing electronic properties and molecular interactions.

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Bacillus subtilis and fungi like Candida albicans . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Antitumor Potential

Several studies have highlighted the antitumor potential of benzothiazole derivatives. These compounds are believed to induce apoptosis in cancer cells through mechanisms such as the inhibition of cell proliferation and modulation of apoptotic pathways . For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that the target compound may possess similar properties.

Anti-inflammatory Effects

The anti-inflammatory activity of benzothiazole derivatives has been documented in numerous studies. These compounds can inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LO), thereby reducing inflammation . The specific IC50 values for these activities in related compounds suggest that the target compound may also exhibit potent anti-inflammatory effects.

Case Studies

- Antioxidant Activity : A study assessed the antioxidant potential of related benzothiazole compounds using various assays (DPPH, FRAP, ORAC). Results indicated significant free radical scavenging abilities, which are crucial for preventing oxidative stress-related diseases .

- Photoprotective Properties : In formulations containing synthesized benzothiazole derivatives, researchers found that certain compounds acted as effective UV filters, enhancing skin protection against harmful solar radiation .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.